molecular formula C22H32O6 B14759026 [(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

Cat. No.: B14759026
M. Wt: 392.5 g/mol
InChI Key: VAAUVQKKXHANPM-DQHXIWAQSA-N
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Description

The compound [(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is a complex organic molecule with a unique tetracyclic structure. This compound is characterized by multiple hydroxyl groups, a methylidene group, and an acetate ester. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. The synthetic route typically starts with the construction of the tetracyclic skeleton through a series of cyclization reactions. Subsequent steps involve the introduction of hydroxyl groups, methylidene group, and the acetate ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The industrial synthesis may also involve purification steps such as recrystallization, chromatography, and distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetate ester can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols. Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate has several scientific research applications, including:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of [(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetate ester can undergo hydrolysis to release acetic acid, which can further participate in biochemical reactions. The compound’s tetracyclic structure may also play a role in its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,18R,19R)-8-Acetoxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.0~2,13~.0~4,12~.0~7,11~.0~14,19~]docos-5-ene-5-carboxylic acid]
  • [(1R,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19R)-8-Acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid]

Uniqueness

The uniqueness of [(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate lies in its specific arrangement of functional groups and its tetracyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H32O6

Molecular Weight

392.5 g/mol

IUPAC Name

[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C22H32O6/c1-10-17-12(28-11(2)23)8-14-21(5)13(20(3,4)7-6-15(21)24)9-16(25)22(14,18(10)26)19(17)27/h12-17,19,24-25,27H,1,6-9H2,2-5H3/t12-,13+,14-,15-,16+,17+,19+,21+,22-/m0/s1

InChI Key

VAAUVQKKXHANPM-DQHXIWAQSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2[C@@]3([C@H](CCC([C@H]3C[C@H]([C@@]24[C@@H]([C@@H]1C(=C)C4=O)O)O)(C)C)O)C

Canonical SMILES

CC(=O)OC1CC2C3(C(CCC(C3CC(C24C(C1C(=C)C4=O)O)O)(C)C)O)C

Origin of Product

United States

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